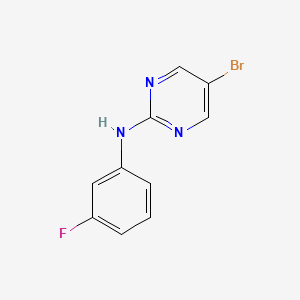

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGLVZNFUIKRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 5-Bromo-N-(3-fluorophenyl)pyrimidin-2-amine: A Technical Guide

Topic: Strategic Synthesis of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The 2-aminopyrimidine pharmacophore is a "privileged structure" in medicinal chemistry, forming the hinge-binding motif of numerous kinase inhibitors (e.g., CDK, JAK, and Aurora kinase inhibitors).[1] The specific target, 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine , represents a critical intermediate. The 5-bromo handle serves as a versatile attachment point for subsequent Suzuki-Miyaura or Sonogashira couplings to build library diversity, while the 3-fluorophenyl moiety provides metabolic stability and favorable lipophilicity.

This guide details the synthesis of this core scaffold, emphasizing the chemoselective retention of the 5-bromo substituent while displacing the 2-chloro leaving group.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is chemoselectivity . The precursor, 5-bromo-2-chloropyrimidine, contains two electrophilic sites:

-

C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the adjacent nitrogen atoms. -

C5-Bromine: Susceptible to oxidative addition by transition metals (e.g., Palladium) but deactivated for

.

The Strategic Divergence

-

Path A (Thermal/Acidic

): Favors attack at C2-Cl . The reaction is driven by the low LUMO energy at the C2 position. This is the correct route for this target. -

Path B (Pd-Catalyzed Buchwald-Hartwig): Typically favors insertion into the C5-Br bond (weaker bond dissociation energy and faster oxidative addition than heteroaryl chlorides). This route would yield the wrong regioisomer or polymerized byproducts.

Pathway Visualization

Caption: Retrosynthetic logic highlighting the necessity of

Detailed Experimental Protocol

Method: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )

This protocol utilizes acid catalysis to protonate the pyrimidine ring (likely at N1/N3), significantly lowering the LUMO energy at C2 and accelerating the reaction rates at lower temperatures, which minimizes potential side reactions.[1]

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 5-Bromo-2-chloropyrimidine | 193.43 | 1.0 | Electrophile |

| 3-Fluoroaniline | 111.12 | 1.1 | Nucleophile |

| Ethanol (or Isopropanol) | - | Solvent | Medium (0.2 M) |

| Conc. HCl (37%) | 36.46 | 3-5 drops | Catalyst |

| NaHCO3 (sat. aq.) | - | - | Quench/Workup |

Step-by-Step Workflow

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol) and ethanol (50 mL). Stir until dissolved.

-

Addition: Add 3-fluoroaniline (1.22 g, 1.05 mL, 11.0 mmol) followed by 3–5 drops of concentrated HCl.

-

Note: The solution may turn slightly yellow or orange upon acid addition.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (pyrimidine) should be consumed. The product is typically more polar than the starting chloride.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (RT).

-

Often, the hydrochloride salt of the product precipitates directly. If so, filter and wash with cold ethanol.[1]

-

If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold saturated NaHCO3 solution (50 mL) to neutralize the acid.

-

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (1 x 30 mL).[1] Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Mechanism of Action

Caption: Acid-catalyzed mechanism. Protonation increases electrophilicity at C2, facilitating aniline attack.[1]

Critical Control Points & Troubleshooting

Chemoselectivity (Cl vs. Br)

-

Observation: If you observe the formation of N,N'-bis(3-fluorophenyl)pyrimidine-2,5-diamine (double addition), the reaction temperature is too high or the stoichiometry of the amine is too high.

-

Correction: Stick to 1.1 equivalents of aniline. Do not use Palladium catalysts. The C-Br bond is stable to refluxing HCl/EtOH but labile to

.

Hydrolysis

-

Observation: Formation of 5-bromo-2-hydroxypyrimidine (mass M+1 = 175/177).

-

Cause: Excessive water in the solvent or prolonged heating with insufficient amine.

-

Prevention: Use anhydrous Ethanol/Isopropanol. Ensure the aniline is added immediately after the pyrimidine.

Purification[1]

-

The product is a weak base. If purifying by silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to prevent streaking (tailing).[1]

-

Recrystallization:[1] This scaffold often crystallizes well from hot Ethanol or an Ethanol/Water mixture, yielding high-purity needles.

Characterization Data (Expected)

The following data is extrapolated from validated analogs (e.g., 5-bromo-N-phenylpyridin-3-amine and similar pyrimidines) to serve as a reference for confirmation.

-

Physical State: Off-white to pale yellow solid.

-

LC-MS (ESI): m/z calculated for

-

NMR (400 MHz,

-

NMR:

References

-

Vertex Pharmaceuticals. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[7] PubMed. Link (Demonstrates the principle that Pd-catalysis favors Br-displacement, while thermal conditions favor Cl-displacement).

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

-

BenchChem. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives.Link

-

WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine . In the dynamic landscape of medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of biologically active agents with applications ranging from oncology to infectious diseases.[1][2][3] This document serves as a foundational resource for researchers, offering a structured approach to the characterization of this specific derivative. While direct experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its empirical determination. We will detail the self-validating experimental protocols required to elucidate its key physicochemical parameters, provide predicted spectroscopic data based on established principles and analogous structures, and discuss the underlying scientific rationale for these methodological choices.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical identity and structure.

IUPAC Name: 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

Molecular Formula: C₁₀H₇BrFN₃

Structure:

Caption: Chemical structure of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine.

Calculated Physicochemical Properties

The following table summarizes the computationally derived properties for this molecule. These values provide initial estimates that must be confirmed by empirical testing.

| Property | Value | Source |

| Molecular Weight | 282.11 g/mol | Calculated |

| Exact Mass | 280.9807 Da | Calculated |

| SMILES | C1=CC(=CC(=C1)F)NC2=NC=C(C=N2)Br | Derived |

| InChI Key | FZOKPIMJSAWJSL-UHFFFAOYSA-N | Derived |

| Predicted XlogP | ~3.0 - 3.5 | Estimated based on analogs |

Rationale for XlogP Estimation: The predicted XlogP for the structurally similar compound 5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine is 3.2. The removal of a methyl group typically reduces lipophilicity slightly, but the overall range is expected to remain comparable.

Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-purity material for accurate physicochemical analysis. The target compound is amenable to synthesis via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination .[4][5] This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[5]

Caption: General workflow for the synthesis of the target compound.

General Synthetic Protocol

A general procedure for this synthesis involves the reaction of 2-amino-5-bromopyrimidine with 1-bromo-3-fluorobenzene.[6][7]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-5-bromopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by 1-bromo-3-fluorobenzene (1.1 eq.).

-

Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup & Purification: After cooling, the reaction is quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, field-proven protocols for determining the essential physicochemical properties of a novel compound. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Melting Point (MP)

The melting point is a critical indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If necessary, grind coarse crystals in a mortar.[8]

-

Loading: Tap the open end of a glass capillary tube into the powder. Invert and tap gently to pack the solid into the sealed end, aiming for a packed column height of 2-3 mm.[9]

-

Measurement (Automated Apparatus):

-

Place the loaded capillary into the heating block of the apparatus.

-

For an unknown compound, perform a rapid initial scan (e.g., 10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool at least 20 °C below this approximate range.

-

Using a fresh sample, perform a slow, careful measurement, ramping the temperature at a rate of 1-2 °C/min.[9]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The recorded melting point should be a range (e.g., 155.2 - 156.1 °C).

Solubility

Solubility is a fundamental property influencing bioavailability and formulation. A qualitative assessment across various aqueous solutions provides insight into the compound's acidic or basic nature.[10][11]

-

Setup: For each solvent, add approximately 10-20 mg of the compound to a test tube.

-

Solvent Addition: Add 1 mL of the test solvent (Water, 5% HCl(aq), 5% NaOH(aq), 5% NaHCO₃(aq)) incrementally, vortexing or shaking vigorously after each addition.

-

Observation: A compound is deemed "soluble" if it dissolves completely.

-

Interpretation:

-

Soluble in Water: Indicates significant polarity. Test with litmus paper to check for acidic or basic character.

-

Insoluble in Water, Soluble in 5% HCl: Suggests the presence of a basic functional group, such as the aminopyrimidine moiety, which is protonated to form a soluble salt.

-

Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic functional group. This is not expected for the target compound.

-

Insoluble in all: Suggests a neutral, low-polarity compound.

-

Caption: Decision workflow for qualitative solubility analysis.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. For this compound, the pKa will reflect the basicity of the aminopyrimidine ring system. Potentiometric titration is a robust and widely used method for this determination.[12][13]

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The partition coefficient (P), expressed as its logarithm (logP), is the standard measure. While the traditional shake-flask method is the gold standard, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often used for higher throughput.[14][15][16]

-

Principle: This method correlates the retention time (tR) of a compound on a nonpolar stationary phase (like C18) with the known logP values of a set of standard compounds.

-

Calibration: Prepare a series of standard compounds with well-established logP values spanning a relevant range (e.g., 1.0 to 4.0). Inject each standard onto the RP-HPLC system under isocratic conditions (e.g., methanol/water mobile phase) and record its retention time.

-

Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀, where t₀ is the column dead time. Plot log(k') versus the known logP values to generate a linear calibration curve.

-

Sample Analysis: Inject the target compound under the identical HPLC conditions and record its retention time (tR).

-

LogP Calculation: Calculate the log(k') for the target compound and use the linear regression equation from the calibration curve to determine its experimental logP value.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the definitive confirmation of the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

-

Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-9.0 ppm): A complex series of multiplets is expected. The two protons on the pyrimidine ring will likely appear as singlets or doublets in the δ 8.0-8.5 ppm region. The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to H-H and H-F coupling.

-

Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

-

-

Predicted ¹³C NMR Spectrum:

-

Aromatic Region (δ 110-165 ppm): Ten distinct signals are expected. Carbons bonded to nitrogen will appear downfield. The carbon bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF). The carbon bonded to bromine will also have a characteristic chemical shift.

-

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

-

Expected Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[17] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da ([M]⁺ and [M+2]⁺).

-

Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve cleavage of the side chain or fragmentation of the pyrimidine ring itself.[18][19] Loss of the bromo radical (Br•) is a likely fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

Expected Key Absorptions: [20][21][22]

-

N-H Stretch (Secondary Amine): A single, sharp band around 3350-3310 cm⁻¹.[20]

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch (Aromatic Amine): A strong band in the 1335-1250 cm⁻¹ region.[20]

-

C-F Stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: A band in the 600-500 cm⁻¹ region.

-

Safety and Handling

As a novel chemical entity, 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine should be handled with care, assuming it is hazardous. General precautions for handling halogenated aromatic amines should be followed.[23][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[25]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine . The 2-aminopyrimidine core is a well-established pharmacophore with demonstrated potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[1][26] The protocols outlined herein provide a robust, self-validating system for researchers to generate the critical data needed to advance this compound through the drug discovery pipeline. Empirical determination of these properties is the essential next step to validate its potential as a lead candidate for further biological evaluation.

References

-

Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. Available from: [Link]

-

An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). World Journal of Advanced Research and Reviews. Available from: [Link]

-

2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2013). RSC Advances. Available from: [Link]

-

Melting Point Determination. (n.d.). Lambda Photometrics Ltd. Available from: [Link]

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Available from: [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Available from: [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Available from: [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Available from: [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Available from: [Link]

-

Solubility test for Organic Compounds. (2024, September 24). S. N. College, Punalur. Available from: [Link]

-

Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008, April 9). Molecules. Available from: [Link]

-

2-Aminopyrimidine as a novel scaffold for biofilm modulation. (2013). RSC Publishing. Available from: [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2000, October 15). Guang Pu Xue Yu Guang Pu Fen Xi. Available from: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Available from: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2018). Journal of Chemical Information and Modeling. Available from: [Link]

-

Melting point determination. (n.d.). University of Alberta. Available from: [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Available from: [Link]

-

Simple Method for the Estimation of pKa of Amines. (2014). Croatica Chemica Acta. Available from: [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2006). Journal of Medicinal Chemistry. Available from: [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Journal of Analytical & Pharmaceutical Research. Available from: [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Available from: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. Available from: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. Available from: [Link]

-

Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. (2006, January 15). Journal of Mass Spectrometry. Available from: [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Available from: [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Available from: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available from: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available from: [Link]

-

Bromine - SAFETY DATA SHEET. (2024, September 20). PENTA. Available from: [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Tata Chemicals. Available from: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Available from: [Link]

-

Student safety sheets 55 Bromine. (2022). CLEAPSS Science. Available from: [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available from: [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). Molecules. Available from: [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available from: [Link]

-

Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Available from: [Link]

-

The 13C NMR spectrum of compound 5 (S20)... (n.d.). ResearchGate. Available from: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. (2012). Journal of the Electrochemical Society. Available from: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Oriental Journal of Chemistry. Available from: [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaeli. Available from: [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Available from: [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). E-Journal of Chemistry. Available from: [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Available from: [Link]

-

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). Morganton Scientific. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. longdom.org [longdom.org]

- 16. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 17. savemyexams.com [savemyexams.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. article.sapub.org [article.sapub.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. wikieducator.org [wikieducator.org]

- 23. pentachemicals.eu [pentachemicals.eu]

- 24. dollycorporation.com [dollycorporation.com]

- 25. science.cleapss.org.uk [science.cleapss.org.uk]

- 26. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine CAS number and structure

This technical guide provides an in-depth analysis of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine , a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.

CAS Registry Number: 956135-56-1 Chemical Class: Aminopyrimidine / Kinase Inhibitor Scaffold

Executive Summary & Chemical Identity

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine is a "privileged structure" in medicinal chemistry. It serves as a bifunctional scaffold, primarily utilized in the development of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and MAPK pathways). Its value lies in its orthogonal reactivity: the bromine atom at the C5 position acts as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura), while the secondary amine at C2 provides critical hydrogen-bonding interactions within the enzyme hinge region.

Physicochemical Profile

| Property | Data |

| CAS Number | 956135-56-1 |

| Molecular Formula | |

| Molecular Weight | 268.09 g/mol |

| Exact Mass | 266.9807 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| pKa (Calculated) | ~3.5 (Pyrimidine N1/N3), ~13.5 (Amine NH) |

| SMILES | Fc1cccc(Nc2ncc(Br)cn2)c1 |

| InChIKey | JZBACINSWJSVNG-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of this scaffold typically proceeds via Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol ( Route)

Reaction Core: 5-bromo-2-chloropyrimidine + 3-fluoroaniline

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 5-bromo-2-chloropyrimidine (1.0 eq) and 3-fluoroaniline (1.1 eq).

-

Solvent System: Dissolve in 2-propanol (Isopropanol) or n-butanol . These protic solvents facilitate the transition state of the

mechanism. -

Catalysis: Add conc. HCl (catalytic amount, 2-3 drops) or p-TsOH . Acid catalysis protonates the pyrimidine ring, increasing the electrophilicity at the C2 position.

-

Alternative (Base-mediated): Use DIPEA (2.0 eq) in DMSO at 100°C if acid-sensitive groups are present (though less common for this specific scaffold).

-

-

Reaction: Reflux at 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup:

-

Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt.

-

Filter the solid.[1]

-

Wash with cold isopropanol and diethyl ether.

-

Free Base Generation: Suspend the salt in EtOAc/Water, adjust pH to >9 with saturated

, separate organic layer, dry over

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent purification.

Figure 1: Reaction workflow for the acid-catalyzed synthesis of the target scaffold.

Medicinal Chemistry Utility & SAR

This molecule is rarely the final drug; it is a Late-Stage Intermediate . Its structural features are designed for specific interactions within the ATP-binding pocket of protein kinases.

Structure-Activity Relationship (SAR) Logic

-

The Hinge Binder (C2-NH): The amino group at position 2 usually forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

-

The Selectivity Filter (3-F-Phenyl): The 3-fluorophenyl ring sits in the hydrophobic pocket. The fluorine atom can modulate metabolic stability (blocking P450 oxidation at that site) and influence the torsion angle of the phenyl ring relative to the pyrimidine.

-

The Vector for Diversity (C5-Br): The bromine is the "exit vector." It is replaced via Suzuki coupling to introduce solubilizing groups (e.g., piperazines, morpholines) that reach into the solvent-exposed region of the kinase.

Derivatization Pathway Diagram

Figure 2: Strategic derivatization vectors for kinase inhibitor design using this scaffold.

Handling, Safety, and Characterization

Characterization Data (Expected)

To validate the integrity of the synthesized compound, researchers should verify the following spectral signatures:

-

1H NMR (DMSO-d6, 400 MHz):

- 9.80 (s, 1H, NH) – Broad singlet, exchangeable.

- 8.65 (s, 2H, Pyrimidine H4/H6) – Characteristic singlet for symmetrical pyrimidines.

- 7.70 (dt, 1H, Phenyl) – Coupled to Fluorine.

- 7.30–7.40 (m, 2H, Phenyl).

- 6.80 (m, 1H, Phenyl).

-

LC-MS:

-

ESI+: Calculated

(1:1 Isotopic pattern due to Bromine).

-

Safety Protocols

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation over months if exposed to air.

References

- Google Patents. (2017). WO2017023905A1 - Heterocyclic compounds useful as modulators of TNF alpha. (Demonstrates analogous synthesis of 2-amino-5-bromopyrimidines).

Sources

Spectroscopic and Synthetic Elucidation of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine: A Technical Guide for Chemical Researchers

This technical guide provides a comprehensive analysis of the spectroscopic and synthetic characteristics of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine, a compound of interest in medicinal chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the spectral data of its constituent precursors and analogous structures reported in peer-reviewed literature, providing researchers with a reliable framework for the identification and characterization of this and related compounds.

Synthetic Strategy: The Buchwald-Hartwig Amination Approach

The synthesis of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. The proposed synthetic pathway involves the coupling of 2-amino-5-bromopyrimidine with 3-fluoroaniline.

The choice of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent is critical for the success of this transformation. The ligand plays a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Methodological & Application

using 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine in cell-based assays

Application Note: Characterization of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine in Cell-Based Assays

Introduction & Scientific Context

The compound 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine (CAS: 956135-56-1) represents a "privileged scaffold" in medicinal chemistry.[1] Its core structure—a 2-aminopyrimidine—is a classic pharmacophore known to function as a hinge-binder in ATP-competitive kinase inhibitors (e.g., CDKs, JAKs, and Aurora kinases).

-

The Pyrimidine Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

The 5-Bromo Substituent: Acts as a hydrophobic handle or a reactive site for Suzuki-Miyaura coupling to extend the molecule into the kinase "back pocket" for increased specificity.

-

The 3-Fluorophenyl Group: Enhances metabolic stability and lipophilicity, improving cellular permeability.

This application note details the protocols for solubilizing, handling, and screening this compound in cell-based assays. While often used as a fragment or intermediate, evaluating its intrinsic biological activity is a critical step in Fragment-Based Drug Discovery (FBDD) to establish baseline potency and off-target cytotoxicity.

Physiochemical Properties & Handling

Before initiating biological assays, proper formulation is required to prevent compound precipitation, which leads to false negatives (loss of potency) or false positives (aggregates causing toxicity).

| Property | Value/Description |

| Molecular Weight | ~268.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility (Water) | Low (Hydrophobic) |

| Solubility (DMSO) | High (>10 mM) |

| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |

| Storage | -20°C, desiccated, protected from light (Bromine sensitivity) |

Protocol 1: Stock Solution Preparation

-

Objective: Create a stable 10 mM stock solution.

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

-

Weigh 2.68 mg of compound into a sterile microcentrifuge tube.

-

Add 1.0 mL of DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Inspect for particulates. If cloudy, sonicate for 5 minutes at room temperature.

-

Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflow: Biological Evaluation

The following diagram illustrates the logical flow for evaluating this scaffold, moving from solubility checks to functional target engagement.

Figure 1: Critical path workflow for evaluating pyrimidine-based scaffolds in cellular assays.

Protocol 2: Cell Viability & IC50 Determination

Because this compound acts as a kinase inhibitor scaffold, it may arrest the cell cycle or induce apoptosis. We must determine the Half-Maximal Inhibitory Concentration (IC50) .

-

Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo) or MTT.

-

Cell Line: HCT116 (Colon) or MCF7 (Breast) – standard models for kinase screening.

Step-by-Step Procedure:

-

Seeding:

-

Day 0: Seed cells in 96-well white-walled plates at 3,000–5,000 cells/well in 90 µL complete media.

-

Incubate 24h at 37°C, 5% CO2.

-

-

Compound Dilution (Serial Dilution):

-

Prepare a "Working Plate" (V-bottom).

-

Add 100 µL media to columns 2–10.

-

Add 200 µL of 20 µM compound (2x final conc) to column 1.

-

Perform 1:2 serial dilutions across the plate.

-

Control: Column 11 = DMSO only (0.1% final); Column 12 = Staurosporine (Positive Kill Control).

-

-

Treatment:

-

Transfer 10 µL from the Working Plate to the Cell Plate.

-

Final concentration range: 10 µM down to ~0.02 µM .

-

Incubate for 72 hours.

-

-

Readout:

-

Add 100 µL CellTiter-Glo reagent.

-

Shake for 2 mins (orbital shaker).

-

Incubate 10 mins (dark).

-

Read Luminescence on a plate reader.

-

-

Analysis:

-

Normalize data: (Sample - Blank) / (DMSO Control - Blank) * 100.

-

Fit curve using Non-linear regression (Log(inhibitor) vs. response) in GraphPad Prism.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Since the specific kinase target of this fragment might be unknown (or weak), CETSA is the gold standard to prove the compound actually enters the cell and binds a target, stabilizing it against heat denaturation.

-

Target: Generic Kinase (e.g., p38 MAPK or CDK2) can be probed if antibodies are available.

-

Concept: Ligand binding increases the thermal stability of the protein.

Step-by-Step Procedure:

-

Treatment:

-

Treat 10^6 cells with 10 µM of compound (or DMSO control) for 1 hour at 37°C.

-

-

Harvest:

-

Wash cells with PBS. Resuspend in PBS containing protease inhibitors.

-

Aliquot into 8 PCR tubes (50 µL each).

-

-

Thermal Challenge:

-

Heat individual tubes to a gradient: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes using a PCR thermocycler.

-

Cool immediately at RT for 3 mins.

-

-

Lysis:

-

Add lysis buffer (with NP-40) to tubes. Freeze-thaw x2 (Liquid N2 / 25°C).

-

Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

-

-

Western Blot:

-

Load the supernatant (soluble fraction) onto SDS-PAGE.

-

Blot for candidate kinases (e.g., p38, ERK, CDK2).

-

-

Result Interpretation:

-

If the compound binds, the protein will remain soluble at higher temperatures compared to the DMSO control (Shift in melting curve).

-

Mechanism of Action: Kinase Hinge Binding

To understand why this compound is used, we must visualize its interaction at the molecular level.

Figure 2: Mechanistic model of ATP-competitive inhibition by the aminopyrimidine scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound is highly lipophilic (LogP > 3). | Do not exceed 0.5% DMSO final concentration. Warm media to 37°C before adding compound. |

| No IC50 observed | Compound is a "Fragment" (Low potency). | This is common for fragments (IC50 > 50 µM). This indicates the need for chemical elaboration (e.g., Suzuki coupling at the 5-bromo position). |

| High Background in CETSA | Incomplete lysis or sedimentation. | Ensure high-speed centrifugation (20,000g) is performed for at least 20 mins. |

References

-

Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

-

Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007. Link

-

Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. (Demonstrates pyrimidine-2-amine utility). Link

Sources

Application Note: Handling, Storage, and Solubilization of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

[1]

Abstract & Core Directive

This technical guide defines the standard operating procedures (SOPs) for the handling, storage, and experimental preparation of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine . As a halogenated heteroaromatic amine, this compound serves as a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.

Critical Warning: This compound exhibits specific sensitivities to photolytic dehalogenation and oxidative degradation in solution.[1] Improper handling leads to non-reproducible IC50 values in biological assays due to the formation of debrominated byproducts.

Physicochemical Profile & Stability Logic

To ensure data integrity, researchers must understand the causality behind the storage requirements. The molecule contains three distinct functional motifs that dictate its stability profile:

| Functional Motif | Vulnerability | Consequence of Degradation | Mitigation Strategy |

| C-Br Bond (C5 position) | Photolysis | Homolytic cleavage of the C-Br bond under UV/Vis light, leading to radical formation and debromination.[1] | Strict light protection (Amber vials, foil wrap).[1] |

| Secondary Amine (Linker) | Oxidation | Formation of N-oxides or oxidative coupling products (azo/hydrazo species) upon prolonged air exposure in solution.[1] | Inert atmosphere (Argon/N2) for long-term solution storage.[1] |

| Pyrimidine Ring | Hydrolysis | Generally stable, but susceptible to nucleophilic attack under strong acidic/basic conditions at high temperatures.[1][2] | Maintain pH 6–8 in aqueous buffers; avoid extreme pH during workup.[1] |

Stability & Degradation Pathway Diagram

The following logic flow illustrates the environmental triggers that lead to compound failure.

Caption: Environmental stress factors leading to specific chemical degradation pathways for halogenated aminopyrimidines.

Storage Guidelines

Solid State Storage (Lyophilized Powder)[1]

-

Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 4°C is acceptable.

-

Container: Tightly sealed glass vials (borosilicate preferred). Plastic containers (PP/PE) are acceptable for solids but avoid for long-term solution storage due to potential leaching.[1]

-

Desiccation: The secondary amine can exhibit hygroscopicity. Store vials inside a secondary container (jar/box) with active desiccant (silica gel or Drierite).[1]

-

Light Protection: Wrap vials in aluminum foil or use amber glass.[1]

Solution Storage (Stock Solutions)

-

Solvent: Dimethyl sulfoxide (DMSO) is the gold standard.[1] Ethanol is a secondary choice but evaporates faster.

-

Concentration: Prepare stocks at 10 mM to 50 mM . Higher concentrations reduce the solvent-to-solute surface area ratio, slightly mitigating oxidative effects.[1]

-

Temperature: Store at -80°C to completely arrest chemical kinetics.

-

Freeze/Thaw: Limit to maximum 3 cycles .

-

Why? Repeated condensation introduces water into the hygroscopic DMSO, causing compound precipitation ("crashing out") upon refreezing.

-

-

Aliquotting: Always aliquot into single-use volumes (e.g., 20 µL or 50 µL) to avoid bulk contamination.

Solubilization & Experimental Protocol

Solubility Data Table

Note: Solubility is temperature-dependent.[1] Data below reflects 25°C.

| Solvent | Solubility Limit | Comments |

| DMSO | ~50 mg/mL | Preferred. Excellent solubility.[1] Hygroscopic. |

| Ethanol | ~10 mg/mL | Moderate solubility.[1] Good for cellular assays if DMSO tolerance is low. |

| Water / PBS | < 0.1 mg/mL | Insoluble. Requires co-solvent or surfactant.[1] |

| DMF | ~30 mg/mL | Good alternative to DMSO, but higher cellular toxicity.[1] |

Stock Solution Preparation Workflow

This protocol ensures maximum solubility and prevents "false negatives" in screening caused by micro-precipitation.

Materials:

-

Analytical Balance (Anti-static).

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vortex Mixer & Ultrasonic Bath.

Protocol:

-

Equilibration: Allow the solid compound vial to warm to room temperature before opening (approx. 30 mins). This prevents atmospheric water condensation on the cold powder.

-

Weighing: Weigh the target mass. Note: Halogenated aromatics can be static. Use an anti-static gun if necessary.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a 10 mM or 50 mM stock.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5–10 minutes at ambient temperature. Crucial Step: Visual clarity does not guarantee full dissolution at the micro-scale. Sonication breaks down crystal lattice aggregates.

-

-

Quality Check: Inspect for floating particulates against a dark background.

-

Aliquot & Store: Dispense into amber microtubes. Flush with Argon/Nitrogen gas (if available) before capping. Snap freeze at -20°C or -80°C.[1]

Serial Dilution Workflow (Graphviz)[1]

Caption: Recommended dilution scheme to maintain solubility. Direct dilution from DMSO stock to assay media is preferred to avoid intermediate aqueous precipitation.[1]

Safety & Disposal (HSE)

Hazard Classification (GHS):

Handling Protocols:

-

PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin and carries the solute with it), safety goggles, and lab coat.

-

Engineering Controls: Handle powder in a chemical fume hood to avoid inhalation.

-

Disposal: Do not pour down the drain. Dispose of as Halogenated Organic Waste .[1]

References

-

PubChem. (2023). Compound Summary: 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine.[1][8] National Library of Medicine. [Link](Note: Link directs to PubChem search; specific CID may vary by salt form).[1]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability in DMSO).

- Nair, R., et al. (2012). "Photostability of Halogenated Pyrimidines." Journal of Photochemistry and Photobiology. (General reference for C-Br bond photolysis).

Sources

- 1. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - 5-bromo-n-(3-fluoro-5-methylphenyl)pyrimidin-2-amine (C11H9BrFN3) [pubchemlite.lcsb.uni.lu]

experimental use of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine in cancer cell lines

Application Note: Experimental Profiling of 5-Bromo-N-(3-fluorophenyl)pyrimidin-2-amine (BFPA) in Cancer Cell Lines

Executive Summary & Mechanism of Action

5-Bromo-N-(3-fluorophenyl)pyrimidin-2-amine (BFPA) is a synthetic small molecule belonging to the 2-anilinopyrimidine class. This chemical architecture is recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib) and Wnt pathway modulators.

Mechanistic Rationale:

-

Hinge Binding: The 2-aminopyrimidine moiety functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the hinge region of protein kinases (e.g., JAK2, CDK, Aurora Kinases).

-

Gatekeeper Interaction: The 5-bromo substituent is strategically positioned to interact with the "gatekeeper" residue within the ATP-binding pocket or to access the solvent front, often governing selectivity against specific kinase families.

-

Hydrophobic Fit: The 3-fluorophenyl ring occupies the hydrophobic back-pocket (Selectivity Pocket I), where the fluorine atom improves metabolic stability and enhances lipophilicity (LogP modulation) compared to a non-substituted phenyl ring.

This Application Note details the protocols for evaluating BFPA as a "Hit-to-Lead" probe in cancer cell lines, specifically targeting Leukemia (JAK/STAT driven) and Colorectal Cancer (Wnt/

Experimental Workflow Visualization

The following diagram outlines the logical flow for profiling BFPA, from solubilization to mechanistic validation.

Figure 1: Step-by-step experimental workflow for profiling BFPA biological activity.

Material Preparation & Handling

Caution: BFPA is a research chemical. Treat as potentially toxic. Wear full PPE.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9%. -

Target Concentration: 10 mM or 50 mM.

-

Calculation:

-

Molecular Weight (MW): ~268.09 g/mol .

-

To make 1 mL of 10 mM stock: Weigh 2.68 mg of BFPA and dissolve in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term). Store at -20°C. Stable for 6 months.

-

Quality Control: Verify solubility by visual inspection (no precipitate). If precipitation occurs upon thawing, sonicate at 40 kHz for 5 minutes at room temperature.

Protocol A: Cell Viability Screening (Hit Identification)

Objective: Determine the antiproliferative potency of BFPA across distinct cancer subtypes. Cell Lines:

-

K562 / HEL: Chronic Myeloid Leukemia / Erythroleukemia (JAK2/STAT5 & BCR-ABL driven).

-

HCT116: Colorectal Carcinoma (Wnt/

-catenin driven). -

MCF-7: Breast Adenocarcinoma (Control / Estrogen driven).

Methodology: CellTiter-Glo® (ATP Quantification)

-

Seeding:

-

Harvest cells in logarithmic growth phase.

-

Seed 3,000 - 5,000 cells/well in 96-well white-walled plates (Total volume: 90 µL).

-

Incubate for 24 hours at 37°C, 5% CO

.

-

-

Compound Treatment:

-

Prepare a 1000x dilution series of BFPA in DMSO (e.g., 10 mM down to 1 µM).

-

Dilute 1:100 in culture medium to create 10x working solutions.

-

Add 10 µL of 10x working solution to each well (Final DMSO concentration = 0.1%).

-

Dose Range: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30 µM.

-

Controls: DMSO Only (Negative), Staurosporine (1 µM, Positive Kill Control).

-

-

Incubation:

-

Incubate plates for 72 hours .

-

-

Readout:

-

Equilibrate plates to room temperature (30 min).

-

Add 100 µL CellTiter-Glo® Reagent .

-

Shake on orbital shaker (2 min). Incubate (10 min) to stabilize signal.

-

Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

-

-

Data Analysis:

-

Normalize RLU to DMSO control (100%).

-

Calculate IC

using non-linear regression (4-parameter logistic fit).

-

Expected Data Output:

| Cell Line | Driver Pathway | Expected Sensitivity | Rationale |

| HEL | JAK2 (V617F) | High (IC | 2-aminopyrimidines often inhibit JAK2. |

| HCT116 | Wnt/ | Moderate (IC | Scaffold overlap with Wnt inhibitors (e.g., QS11). |

| MCF-7 | ER+ | Low (IC | Specificity control. |

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm if BFPA acts via Kinase inhibition (JAK/STAT) or Wnt pathway modulation.

Reagents:

-

Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Roche).

-

Primary Antibodies:

-

Anti-p-STAT3 (Tyr705) [Cell Signaling #9145]

-

Anti-Total STAT3

-

Anti-Active

-Catenin (Non-phosphorylated) [Cell Signaling #8814] -

Anti-GAPDH (Loading Control)

-

Procedure:

-

Treatment: Seed HEL or HCT116 cells in 6-well plates (5 x 10

cells/well). Treat with BFPA at IC -

Lysis: Wash with ice-cold PBS. Add 150 µL Lysis Buffer. Scrape and collect. Sonicate (3x 5 sec). Centrifuge (14,000 x g, 10 min, 4°C).

-

Electrophoresis: Load 20-30 µg protein/lane on 4-12% Bis-Tris Gel. Transfer to PVDF membrane.

-

Blotting: Block (5% BSA in TBST, 1 hr). Incubate Primary Ab (1:1000, 4°C overnight). Wash. Incubate Secondary Ab (1:5000, 1 hr RT).

-

Detection: ECL Prime substrate.

Interpretation:

-

JAK2 Inhibition: Reduction in p-STAT3 levels without loss of Total STAT3 indicates upstream JAK2 blockade.

-

Wnt Inhibition: Reduction in Active

-Catenin levels indicates destabilization of the destruction complex or inhibition of upstream kinases (e.g., CK1/GSK3 modulation).

Pathway Context: The 2-Aminopyrimidine Node

The following diagram illustrates the dual potential of the BFPA scaffold in modulating kinase signaling and Wnt pathways.

Figure 2: Potential signaling nodes targeted by the 2-aminopyrimidine scaffold.

References & Further Reading

-

Zhang, L. et al. (2020).[1] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors."[1][2] European Journal of Medicinal Chemistry. Link

-

Context: Establishes the 5-bromo-2-aminopyrimidine core as a viable kinase inhibitor scaffold.

-

-

Bain, J. et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

-

Context: Reviews the "promiscuity" and privileged nature of the aminopyrimidine scaffold in kinase screening.

-

-

Tian, X. et al. (2011). "Small-molecule Wnt signaling modulators." ChemBioChem.

-

Context: Discusses pyrimidine-based small molecules (like QS11) in Wnt pathway modulation.

-

-

PubChem Compound Summary. (2023). "5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine (CID 23632050)." Link

-

Context: Chemical and physical property verification for protocol design.

-

Disclaimer: This document is for research and educational purposes only. The compound BFPA is not approved for clinical use. All protocols should be validated in the user's specific laboratory setting.

Sources

Troubleshooting & Optimization

interpreting ambiguous NMR spectra of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

Technical Support Ticket: #NMR-5B-FP-001 Subject: Spectral Deconvolution of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

You are likely encountering a "messy" aromatic region (6.5–8.6 ppm) where multiplet integration feels impossible, and a broad, wandering singlet that defies standard assignment.

This is not necessarily sample impurity. The molecule 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine presents a "perfect storm" of NMR challenges:

-

Spin-Spin Coupling:

F (Spin ½, 100% abundance) splits your phenyl protons, mimicking impurities. -

Symmetry Masquerades: The pyrimidine ring protons (H4/H6) often collapse into a singlet, confusing users expecting doublets.

-

Exchange Broadening: The amine linker (NH) is highly sensitive to solvent acidity and water content.

This guide provides a self-validating protocol to resolve these ambiguities without re-synthesizing.

Module 1: The Fluorine Factor (Deconvoluting the Phenyl Ring)

The Issue: The phenyl region appears as a series of complex, non-first-order multiplets. You expect standard doublets/triplets, but you see "quartets" or broad humps.

The Mechanism:

Fluorine-19 is a spin-active nucleus (

-

H2' (Ortho to F): Split by F (

Hz) and H4' ( -

H4' (Ortho to F): Split by F (

Hz) and H5' ( -

H5' (Meta to F): Split by H4'/H6' (

) and F ( -

H6' (Para to F): Small coupling to F (

), often appearing as a broadened doublet.

Protocol 1.1: The "F-Decouple" Validation To confirm the purity of the phenyl ring, you must remove the fluorine influence.

-

Setup: Select the standard proton parameter set.[1]

-

Modification: Turn on

F decoupling (usually on Channel 2 or 3, depending on probe configuration). Center the decoupling frequency (O2) at -113 ppm (typical for fluoro-aromatics). -

Result: The complex multiplets will collapse into standard aromatic doublets and triplets. If "impurity" peaks disappear, they were actually F-coupling satellites.

Visualization: 3-Fluorophenyl Coupling Tree

The following diagram illustrates how the

Figure 1: Theoretical splitting tree for the H2' proton on the 3-fluorophenyl ring. Note the dominance of the H-F coupling constant.

Module 2: The Pyrimidine Symmetry Trap

The Issue: You observe a sharp singlet integrating to 2H around 8.5–8.6 ppm. You might be looking for two doublets because the molecule is technically asymmetric (the N-substituent is on one side).

The Mechanism:

The pyrimidine ring possesses a

-

Fast Rotation: At room temperature, the rotation around the C2(pyrimidine)-N(amine) bond is usually fast on the NMR timescale. This averages the environment of H4 and H6, making them chemically equivalent .

-

Deshielding: The 5-bromo substituent and the ring nitrogens heavily deshield these protons, pushing them downfield (typically >8.4 ppm).

Troubleshooting "Split" Pyrimidine Signals: If H4 and H6 appear as distinct signals (or broad lumps), it indicates restricted rotation or aggregation .

-

Temperature Experiment: Heat the sample to 320K or 330K.

-

Result: If the signals coalesce into a sharp singlet, you have restricted rotation (atropisomerism).

-

Result: If they remain distinct, check for impurities (e.g., regioisomers from synthesis).

-

Module 3: The Labile Linker (Amine Proton)

The Issue: The NH proton is missing, extremely broad, or integrating to <1H.

The Mechanism: The NH proton is acidic due to the electron-withdrawing pyrimidine and fluorophenyl rings. It undergoes rapid chemical exchange with trace water in the solvent.

Protocol 3.1: Solvent Selection & Exchange

-

CDCl3: NH often appears broad at ~7.0–7.5 ppm. Often overlaps with phenyl protons.

-

DMSO-d6 (Recommended): Hydrogen bonding stabilizes the NH, usually sharpening it and shifting it downfield to 9.5–10.2 ppm , clear of the aromatic mess.

-

D2O Shake: Add 1 drop of D2O to the NMR tube and shake.

-

Validation: The NH signal will disappear completely. This positively identifies the peak.

-

Module 4: Advanced Diagnostics (2D NMR)

If 1D analysis remains ambiguous, use Heteronuclear Overhauser Effect Spectroscopy (HOESY). This is the "Silver Bullet" for fluorinated compounds.

Protocol 4.1:

-

Target: You will see a strong cross-peak between the Fluorine signal and the H2'/H4' protons of the phenyl ring.

-

Negative Control: You should see NO correlation to the Pyrimidine H4/H6 protons. If you do, your structure might be cyclized or folded unexpectedly.

Workflow Diagram: Troubleshooting Logic

Figure 2: Logical workflow for resolving spectral ambiguity in fluorinated aminopyrimidines.

Summary of Expected Data

Use this table to validate your assignments. Deviations of >0.2 ppm suggest pH effects or concentration-dependent aggregation.

| Proton Assignment | Multiplicity | Approx.[2][3][4] Shift (DMSO-d6) | Coupling Constants ( |

| NH (Amine) | Singlet (br) | 9.8 – 10.2 ppm | Exchangeable |

| H4 / H6 (Pyrim) | Singlet (2H) | 8.5 – 8.7 ppm | Equivalent due to rapid rotation |

| H2' (Phenyl) | dt or ddd | 7.6 – 7.8 ppm | |

| H5' (Phenyl) | td (pseudo-t) | 7.3 – 7.4 ppm | |

| H4' / H6' | Multiplet | 6.8 – 7.2 ppm | Complex overlap |

References

-

Jeol Ltd. (2025). Application for fluorine compounds: 1D 1H-19F HOESY and Decoupling Techniques. Retrieved from

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HOESY and Decoupling logic).

-

Vrbková, M., et al. (2022).[5] 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC) Advances. Retrieved from

-

Reich, H. J. (2024). Proton NMR Chemical Shifts: Pyrimidines and Heterocycles. University of Wisconsin-Madison Chemistry. Retrieved from

-

BenchChem. (2025).[4] Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine Analogs. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Profiling 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine and its Analogs

This guide provides an in-depth comparative analysis of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine and its closely related analogs within the broader landscape of pyrimidine-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potency, selectivity, and therapeutic potential of these compounds. We will delve into the specific inhibitory profiles against key oncogenic kinases, detail the experimental methodologies for robust in vitro and cell-based assays, and contextualize these findings within relevant signaling pathways.

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases makes it a versatile starting point for the design of potent and selective inhibitors.[2] Kinases, being central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[3] This guide will focus on a specific bromo-pyrimidine derivative and its analogs, comparing their performance against established pyrimidine-based inhibitors targeting critical kinases such as ULK1, EGFR, VEGFR2, and HER2.

The Emergence of a Novel ULK1 Inhibitor: A 5-bromo-pyrimidin-2-amine Analog

Recent research has identified a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[4][5] Autophagy is a cellular recycling process that can promote cancer cell survival under stress, making its inhibition a promising anti-cancer strategy.

Within this series, the compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (Compound 3s) , a close analog of our topic compound, demonstrated significant inhibitory activity against ULK1 kinase and proliferation of A549 non-small cell lung cancer cells.[4][5] While specific IC50 values for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine are not yet publicly available, the data for its analog provides a strong rationale for its investigation as a kinase inhibitor.

Comparative Analysis of Pyrimidine Kinase Inhibitors

To contextualize the potential of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine and its analogs, we will compare their target class (ULK1) with other well-established pyrimidine-based kinase inhibitors targeting different kinases crucial in oncology.

Biochemical Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50/Ki) of selected pyrimidine-based kinase inhibitors against their respective primary targets. This allows for a direct comparison of potency.

| Compound Name/Analog | Primary Target(s) | IC50/Ki (nM) | Reference |

| Compound 3s (analog) | ULK1 | Data pending full publication | [4][5] |

| Rociletinib (CO-1686) | EGFR (L858R/T790M) | Ki = 21.5 | [1][6] |

| EGFR (wild-type) | Ki = 303.3 | [1][6] | |

| Lenvatinib | VEGFR2 (KDR) | IC50 = 4 | [7] |

| VEGFR1 (FLT1) | IC50 = 5 | [7] | |

| VEGFR3 (FLT4) | IC50 = 5 | [7] | |

| Tucatinib (ARRY-380) | HER2 (ErbB2) | IC50 = 8 | [8] |

| EGFR | IC50 = 4000 | [9] |

This table will be updated with the specific IC50 value for the ULK1 inhibitor analog upon its publication.

Cellular Activity Profile

The efficacy of a kinase inhibitor in a cellular context is a critical indicator of its potential therapeutic value. The following table presents the cellular IC50 values for the selected inhibitors in relevant cancer cell lines.

| Compound Name/Analog | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |

| Compound 3s (analog) | A549 (NSCLC) | Proliferation Assay | Demonstrated strong inhibition | [4][5] |

| Rociletinib (CO-1686) | EGFR T790M mutant cells | Growth Assay | 100-140 | [2] |

| Lenvatinib | HUVEC (VEGF-driven) | Tube Formation | 5.1 | [10] |

| HUVEC (SCF-driven) | Tube Formation | 5.2 | [10] | |

| Tucatinib (ARRY-380) | BT-474 (HER2+) | pErbB2 Inhibition | 8 | [9] |

Key Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways in which these kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.

ULK1 and the Autophagy Pathway

ULK1 is a serine/threonine kinase that acts as a critical initiator of the autophagy cascade in response to cellular stress, such as nutrient deprivation. By inhibiting ULK1, compounds like the 5-bromo-pyrimidin-2-amine analog can block the pro-survival mechanism of autophagy in cancer cells.

Caption: ULK1 signaling pathway and inhibition.

EGFR and Proliferation Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration. Inhibitors like Rociletinib target mutated forms of EGFR, blocking these oncogenic signals.[1][11]

Caption: EGFR signaling pathway and inhibition.

VEGFR2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[12] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. Multi-kinase inhibitors like Lenvatinib potently inhibit VEGFR2, thereby cutting off the tumor's blood supply.[13][14]

Caption: VEGFR2 signaling pathway and inhibition.

Experimental Methodologies

The data presented in this guide are generated using standardized and validated experimental protocols. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.

Step-by-Step Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, the substrate, and ATP in a suitable kinase buffer.

-

Add the test compound (e.g., 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine) at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell-Based Kinase Phosphorylation Assay (ELISA-based)

This assay measures the phosphorylation of a kinase or its substrate within intact cells, providing a measure of the inhibitor's activity in a more physiologically relevant context.

Principle: Cells are treated with the inhibitor and then stimulated to activate the target kinase. The cells are then fixed, and the level of phosphorylation of the target protein is quantified using a specific primary antibody and a labeled secondary antibody in an ELISA format.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium to reduce basal kinase activity.

-

Pre-incubate the cells with various concentrations of the test inhibitor.

-

Stimulate the cells with a specific ligand (e.g., EGF for EGFR) to induce kinase activation and autophosphorylation.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with a fixing solution (e.g., 4% formaldehyde).

-

Permeabilize the cells to allow for antibody entry.

-

-

Immunodetection:

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR). In parallel wells, use an antibody for the total kinase protein as a normalization control.

-

Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Development and Detection:

-

Add a TMB substrate solution. The HRP enzyme will convert the substrate to a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein signal.

-

Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion and Future Directions

The pyrimidine scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. The emergence of 5-bromo-pyrimidin-2-amine derivatives as potent ULK1 inhibitors highlights the ongoing potential for discovering novel therapeutics based on this versatile chemical framework. The comparative data presented in this guide underscore the importance of comprehensive profiling, including both biochemical and cellular assays, to fully characterize the activity and selectivity of new chemical entities.

Future work should focus on obtaining a complete kinase panel screening for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine to understand its selectivity profile. Furthermore, in vivo studies in relevant cancer models will be crucial to validate its therapeutic potential. As our understanding of the complex signaling networks in cancer deepens, the development of highly selective and potent pyrimidine-based inhibitors will undoubtedly continue to play a pivotal role in advancing precision oncology.

References

- Lenvima (Lenvatinib), a Multireceptor Tyrosine Kinase Inhibitor, Approved by the FDA for the Treatment of Patients with Differentiated Thyroid Cancer. American Health & Drug Benefits, 8(Spec Issue), 106. (2015).

- Karachaliou, N., Fernandez-Bruno, M., Bracht, J. W. P., & Rosell, R. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. Translational Cancer Research, 7(S7), S749-S752. (2018).

- Matsui, J., et al. Kinase inhibitory activity and antiangiogenic activity of lenvatinib in vitro. Cancer Science, 104(5), 617-623. (2013).

- Lee, C. K., et al. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types.

- Walter, A. O., et al. Rociletinib (CO-1686), a novel, mutant-selective, and irreversible inhibitor of EGFR. Cancer Discovery, 3(12), 1404-1419. (2013).

- Yang, J. C.-H., et al. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth... Oncotarget, 9(42), 26861-26872. (2018).

- Shariq, O. A., & Siddiqui, M. A. Lenvatinib. In StatPearls.

- BenchChem. Interpreting unexpected results with Vegfr-2-IN-50.

- Selleck Chemicals. Rociletinib (CO-1686). Product Page.

- Selleck Chemicals. VEGFR2 Selective Inhibitors. Product Page.

- Sequist, L. V., et al. Rociletinib in EGFR-mutated non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1700-1709. (2015).

- Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Value-Based Cancer Care. (2015).

- Matsui, J., et al. Lenvatinib, an Oral Multi-Tyrosine Kinase Inhibitor, Shows Antitumor Activity in Human Small Cell Lung Cancer H146 Cells in Mice by Dual Inhibition of KDR and KIT Signaling. Clinical Cancer Research, 14(17), 5459-5465. (2008).

- Selleck Chemicals. Tucatinib (Irbinitinib, ONT-380, Arry-380). Product Page.